molecular formula C12H17BClNO3 B2600607 2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2377611-04-4

2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B2600607
CAS RN: 2377611-04-4
M. Wt: 269.53
InChI Key: ILHQIDBXOLCKEU-UHFFFAOYSA-N
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Description

“2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can be used as a reactant in various transformation processes due to its high stability, low toxicity, and high reactivity . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.11 . Its physical properties include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Materials Science and Polymer Chemistry

Coordination Chemistry and Catalysis

Biological and Medicinal Applications

Mechanism of Action

The compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . The O(3) and O(4) of compound A and N(1) and O(1) of compound B were indicated as the possible nucleophilic attack sites .

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2-chloro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQIDBXOLCKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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